molecular formula C5H9NO2S B15309165 (2S,4S)-4-Aminotetrahydrothiophene-2-carboxylic acid

(2S,4S)-4-Aminotetrahydrothiophene-2-carboxylic acid

Cat. No.: B15309165
M. Wt: 147.20 g/mol
InChI Key: DHQBUVNDDNLKOA-IMJSIDKUSA-N
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Description

(2S,4S)-4-Aminotetrahydrothiophene-2-carboxylic acid is a chiral amino acid derivative with a unique thiophene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Aminotetrahydrothiophene-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4S) configuration. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents that favor the desired stereochemical outcome .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Aminotetrahydrothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted amino derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

(2S,4S)-4-Aminotetrahydrothiophene-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Aminotetrahydrothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes. The thiophene ring and amino acid moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-4-Aminotetrahydrothiophene-2-carboxylic acid is unique due to its thiophene ring structure, which imparts distinct chemical properties and reactivity compared to other amino acid derivatives. Its chiral nature also makes it valuable in stereoselective synthesis and chiral separation techniques .

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

(2S,4S)-4-aminothiolane-2-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c6-3-1-4(5(7)8)9-2-3/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m0/s1

InChI Key

DHQBUVNDDNLKOA-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H](CS[C@@H]1C(=O)O)N

Canonical SMILES

C1C(CSC1C(=O)O)N

Origin of Product

United States

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